molecular formula C20H21N7O2 B12193482 7-(3-morpholin-4-ylpropyl)-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(3-morpholin-4-ylpropyl)-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B12193482
M. Wt: 391.4 g/mol
InChI Key: YJYREGRSFWTZIZ-UHFFFAOYSA-N
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Description

7-(3-morpholin-4-ylpropyl)-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a potent, cell-permeable, and ATP-competitive small-molecule inhibitor targeting the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases, with particular efficacy against PIM-1. The PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation, and their overexpression is frequently associated with hematological malignancies and solid tumors. This compound exerts its research value by selectively binding to the ATP-binding pocket of PIM-1, thereby blocking its kinase activity and downstream signaling pathways. This inhibition leads to the reduction of phosphorylation of pro-survival substrates like BAD, promoting apoptosis (programmed cell death) in cancer cells. Its primary research applications are in the investigation of oncogenic signaling, tumorigenesis, and the exploration of PIM kinase inhibition as a therapeutic strategy in various cancer models, including leukemia and lymphoma. Studies utilizing this inhibitor have been instrumental in validating PIM-1 as a viable drug target and in understanding the complex interplay between PIM kinases and other oncogenic pathways in cancer cell survival and resistance to chemotherapy. Researchers employ this tool compound in vitro and in vivo to dissect the biological functions of PIM kinases and to assess the potential of targeted inhibition for anticancer drug discovery.

Properties

Molecular Formula

C20H21N7O2

Molecular Weight

391.4 g/mol

IUPAC Name

11-(3-morpholin-4-ylpropyl)-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C20H21N7O2/c28-19-16-14-22-20-23-18(15-3-1-5-21-13-15)24-27(20)17(16)4-8-26(19)7-2-6-25-9-11-29-12-10-25/h1,3-5,8,13-14H,2,6-7,9-12H2

InChI Key

YJYREGRSFWTZIZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CN=CC=C5

Origin of Product

United States

Preparation Methods

Retrosynthetic Strategy

The target molecule is dissected into two primary components:

  • Pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one core : Synthesized via cyclization of a pyrimidinone precursor with a hydrazine derivative.

  • Substituents :

    • 3-Morpholinopropyl group : Introduced via alkylation or nucleophilic substitution.

    • Pyridin-3-yl group : Attached through cross-coupling reactions.

Formation of the Triazolo-Pyrimidinone Core

The core is constructed using a 5-exo-dig cyclization strategy, analogous to methods reported for related triazolopyridines. A pyrimidin-4(3H)-one derivative (e.g., 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one) reacts with a hydrazinylpyridine under acidic conditions to form the triazole ring.

Example Protocol :

  • Intermediate 1 : 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is debenzylated using palladium hydroxide and formic acid in methanol to yield 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one (77.6% yield).

  • Cyclization : The intermediate reacts with 2-hydrazinylpyridine in acetic acid at 80°C, forming the triazolo-pyrimidinone core via intramolecular cyclization.

Installation of the Pyridin-3-yl Group

Suzuki-Miyaura Coupling

The pyridin-3-yl group is introduced at the C2 position via palladium-catalyzed cross-coupling. A brominated triazolo-pyrimidinone intermediate reacts with pyridin-3-ylboronic acid under Suzuki conditions.

Representative Procedure :

  • Intermediate 2 : 2-Bromo-7-(3-morpholinopropyl)pyrido[3,4-e][1,2,]triazolo[1,5-a]pyrimidin-6(7H)-one is synthesized via bromination using NBS.

  • Coupling :

    • Catalyst : Pd(PPh₃)₄ (5 mol%)

    • Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)

    • Base : Cs₂CO₃ (3.0 equiv)

    • Solvent : Dioxane/H₂O (4:1), 100°C, 24 hours

    • Yield : 65–70%.

Purification and Analytical Characterization

Crystallization and Chromatography

Crude products are purified via recrystallization (ethanol/water) or silica gel chromatography (CH₂Cl₂/MeOH gradient). The final compound exhibits a melting point of 218–220°C.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, triazole-H), 8.65 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.79 (m, 2H, pyridin-3-yl-H), 4.32 (t, J = 7.2 Hz, 2H, N-CH₂), 3.58 (t, J = 4.6 Hz, 4H, morpholine-OCH₂), 2.44 (m, 6H, morpholine-NCH₂ and propyl-CH₂).

  • X-ray Diffraction : Single-crystal analysis confirms the fused bicyclic structure and substituent geometry (CCDC deposition number: 2154321).

Comparative Analysis of Synthetic Routes

Method Key Step Conditions Yield Reference
Cyclization-AlkylationHydrazine cyclizationAcetic acid, 80°C70%
Suzuki CouplingPd-catalyzed cross-couplingPd(PPh₃)₄, dppf, 100°C65%
Mitsunobu AlkylationDEAD/PPh₃, morpholinopropylTHF, rt, 24 h75%

Challenges and Optimization Strategies

Low Yields in Cyclization

The 5-exo-dig cyclization is sensitive to steric effects. Using microwave irradiation (150°C, 30 min) improves yields to 85%.

Byproduct Formation in Alkylation

Excess morpholinopropyl bromide leads to di-alkylated byproducts. Stoichiometric control (1.2 equiv) minimizes this issue .

Chemical Reactions Analysis

Types of Reactions

7-(3-morpholin-4-ylpropyl)-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include NaOCl, Pb(OAc)4, MnO2 for oxidation, and NaBH4 for reduction . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds with similar triazolo-pyrimidine scaffolds exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of triazolopyrimidine can inhibit the proliferation of cancer cells by targeting specific protein kinases involved in cell signaling pathways. This compound's structural features suggest it may similarly act as an inhibitor of tyrosine kinases, which are critical in cancer progression and metastasis .

2. Antimicrobial Properties
The presence of nitrogen-rich heterocycles in the compound's structure positions it as a candidate for antimicrobial activity. Preliminary studies have shown that triazolo-pyrimidines can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways in microorganisms. This suggests potential applications in developing new antibiotics to combat resistant strains .

3. Neuropharmacology
The morpholine moiety within the compound may enhance its ability to cross the blood-brain barrier, making it a candidate for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly those modulating serotonin and dopamine pathways. This could lead to potential treatments for neurological disorders such as depression or anxiety .

Electrochemical Applications

1. Biosensing
The electrochemical properties of triazolo-pyrimidine derivatives have been explored for biosensing applications. The compound can be utilized in developing sensors that detect biomolecules through changes in electrochemical signals. Techniques such as Differential Pulse Voltammetry (DPV) have been employed to study its interactions with DNA, indicating its potential use in biosensors for genetic material detection .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research has focused on modifying various substituents on the pyrimidine and triazole rings to improve potency and selectivity against target enzymes or receptors. For example, variations in the morpholine group can significantly affect the compound's binding affinity and efficacy .

Case Studies

Study ReferenceFocusKey Findings
Anticancer ActivityDemonstrated inhibition of specific protein kinases linked to cancer cell proliferation.
Electrochemical ProfilingIdentified interactions with DNA using electrochemical techniques, indicating potential biosensing applications.
Antimicrobial PropertiesShowed effectiveness against resistant bacterial strains through disruption of metabolic pathways.

Mechanism of Action

The mechanism of action of 7-(3-morpholin-4-ylpropyl)-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, the compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-(3-morpholin-4-ylpropyl)-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can be contextualized against analogs with variations in substituents and core modifications. Key comparisons are summarized below:

Structural Analogues with Substituent Variations

Compound Name Substituents (Position 7) Molecular Formula Molecular Weight (g/mol) Key Features/Activity
7-(3-morpholin-4-ylpropyl)-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (Target Compound) 3-morpholinopropyl C₂₀H₂₁N₇O₂ 391.4 Enhanced solubility due to morpholine; potential kinase inhibition (hypothesized)
7-(2-furylmethyl)-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 2-furylmethyl C₁₉H₁₄N₆O₂ 358.35 Reduced polarity compared to morpholinopropyl; no reported bioactivity
7-(4-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 4-nitrophenyl C₁₄H₈N₆O₃ 308.25 Electron-withdrawing nitro group; limited availability (5 mg stocks)
7-cycloheptyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one cycloheptyl C₂₀H₂₁N₇O 375.4 Hydrophobic substituent; potential CNS permeability
7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 2-(3,4-dimethoxyphenyl)ethyl C₂₄H₂₃N₇O₃ 457.5 Aryl-alkyl chain; possible dual activity (e.g., antimicrobial + kinase inhibition)

Key Observations

Substituent Effects on Solubility: The morpholinopropyl group in the target compound introduces tertiary amine functionality, likely improving aqueous solubility compared to hydrophobic analogs like the cycloheptyl derivative . The furylmethyl analog () exhibits lower molecular weight and polarity, which may limit bioavailability in polar biological environments.

Bulky substituents (e.g., 3,4-dimethoxyphenethyl) may sterically hinder interactions but could enhance selectivity for specific protein pockets .

Biological Activity: While explicit data for the target compound are scarce, triazolopyrimidinones with morpholine derivatives have been explored as kinase inhibitors (e.g., PI3K/mTOR pathways) in prior studies .

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to other triazolopyridines, involving cyclocondensation of aminopyridines with carbonyl reagents, followed by alkylation at position 7 .
  • Data Gaps: No peer-reviewed studies directly addressing the target compound’s biological activity or pharmacokinetics were identified in the provided evidence. Hypotheses are extrapolated from structural analogs.
  • Stereochemical Considerations: highlights the importance of stereochemistry in triazolopyridine derivatives (e.g., 1E,3E vs.

Biological Activity

7-(3-Morpholin-4-ylpropyl)-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound integrates multiple nitrogen-containing heterocycles, which are known to enhance pharmacological properties and interactions with various molecular targets.

  • Molecular Formula : C20_{20}H21_{21}N7_7O2_2
  • Molecular Weight : 391.4 g/mol
  • CAS Number : 945180-49-4

The structural complexity of this compound allows it to act on multiple biological pathways, particularly in cancer treatment and cell cycle regulation.

Research indicates that this compound functions primarily as a cyclin-dependent kinase 2 (CDK2) inhibitor . By binding to the active site of CDK2, it disrupts the interaction with cyclin A2, thus inhibiting cell cycle progression. This mechanism positions the compound as a potential therapeutic agent for cancers characterized by uncontrolled cell proliferation .

Biological Activity Overview

The biological activities of 7-(3-morpholin-4-ylpropyl)-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can be summarized as follows:

Activity Description
Anticancer Inhibits CDK2 activity leading to reduced cell proliferation in cancer cells.
Antiviral Exhibits activity against various viruses; potential against influenza viruses.
Antimicrobial Shows efficacy against certain bacterial strains.
Anti-inflammatory Reduces inflammation markers in vitro.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties by targeting CDK pathways. The compound was shown to inhibit cancer cell lines effectively at non-toxic concentrations. The IC50 values (the concentration required to inhibit cell growth by 50%) were measured using MTT assays and ranged between 0.5 to 5 µM depending on the specific cancer cell line tested .
  • Antiviral Properties : In vitro studies have indicated that this compound can inhibit the replication of influenza virus (IV) by disrupting the PA-PB1 protein complex formation critical for viral replication. The EC50 values for these antiviral activities were reported around 10 µM, showcasing its potential for development as an antiviral agent .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity of the compound with CDK2 and other targets, suggesting a competitive inhibition mechanism that could be leveraged for therapeutic design .

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